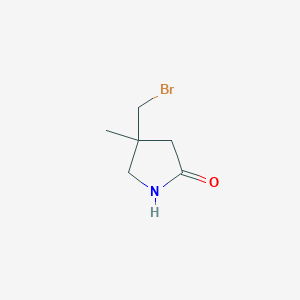
4-(Bromomethyl)-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-4-methylpyrrolidin-2-one, also known as BMMP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. BMMP is a derivative of pyrrolidinone and is commonly used as a starting material in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(Bromomethyl)-4-methylpyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been shown to increase the release of norepinephrine, which can lead to increased arousal and attention.
実験室実験の利点と制限
One advantage of using 4-(Bromomethyl)-4-methylpyrrolidin-2-one in lab experiments is its ease of synthesis. This compound can be synthesized in good yield and purity, making it a readily available starting material for the synthesis of other compounds. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with this compound.
将来の方向性
There are many potential future directions for 4-(Bromomethyl)-4-methylpyrrolidin-2-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool for studying the central nervous system. This compound could be used to study the effects of acetylcholine on various brain functions, such as learning and memory. Additionally, this compound could be used to study the effects of dopamine and norepinephrine on various behaviors and physiological processes. Overall, this compound has the potential to be a valuable tool in scientific research and could lead to new discoveries in the field of neuroscience.
合成法
4-(Bromomethyl)-4-methylpyrrolidin-2-one can be synthesized by reacting 4-methylpyrrolidin-2-one with bromomethane in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-(Bromomethyl)-4-methylpyrrolidin-2-one has been used in various scientific research studies due to its unique properties. It has been used as a starting material in the synthesis of other compounds such as pyrrolidine derivatives, which have shown potential as antitumor agents. This compound has also been used in the synthesis of chiral ligands, which have shown potential as catalysts in asymmetric synthesis.
Safety and Hazards
特性
IUPAC Name |
4-(bromomethyl)-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGKCCCSNKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

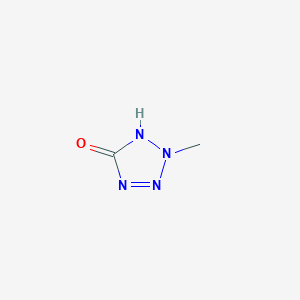
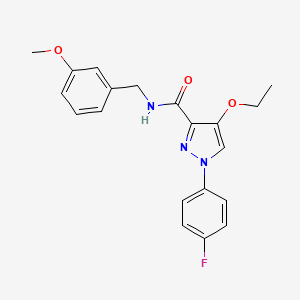
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)
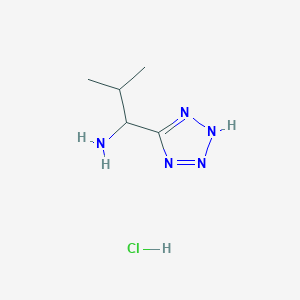
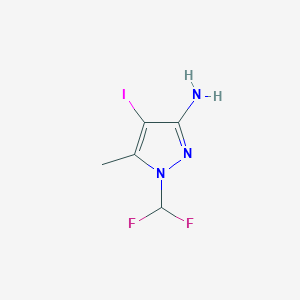


![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)
![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)
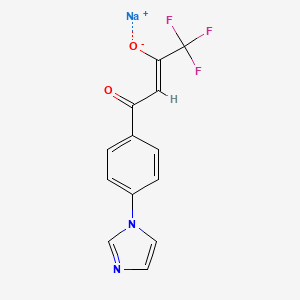
![N-(4-ethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2784236.png)
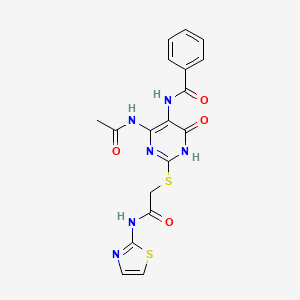
![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)